molecular formula C17H13ClN4OS B7834838 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834838
M. Wt: 356.8 g/mol
InChI Key: NAOCNTJVBXGOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound that belongs to the pyrimidine family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(furan-2-ylmethylamino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4OS/c1-24-17-21-15(11-4-6-12(18)7-5-11)14(9-19)16(22-17)20-10-13-3-2-8-23-13/h2-8H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOCNTJVBXGOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)NCC2=CC=CO2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the furylmethylamino group: This can be done through an amination reaction.

    Addition of the methylthio group: This step might involve a thiolation reaction.

    Incorporation of the carbonitrile group: This can be achieved through a cyanation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions might target the nitrile group or other functional groups.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-[(2-thienylmethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-[(2-pyridylmethyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-6-{[(FURAN-2-YL)METHYL]AMINO}-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.